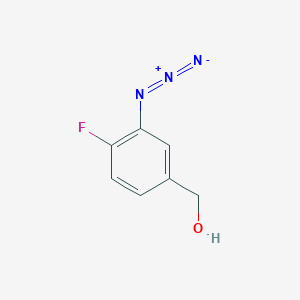

(3-Azido-4-fluorophenyl)methanol

Description

(3-Azido-4-fluorophenyl)methanol is a fluorinated aromatic compound featuring a benzene ring substituted with an azido (-N₃) group at the meta position (C3), a fluorine atom at the para position (C4), and a hydroxymethyl (-CH₂OH) group. The azide group, in particular, is notable for its role in click chemistry, enabling efficient conjugation with alkyne-containing molecules.

Properties

IUPAC Name |

(3-azido-4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVCSOYVGRQLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-4-fluorophenyl)methanol typically involves the introduction of the azido group to a fluorinated phenylmethanol precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the phenyl ring is replaced by an azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of (3-Azido-4-fluorophenyl)methanol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: (3-Azido-4-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

Reduction: H₂ with Pd/C, LiAlH₄ in anhydrous ether.

Substitution: NaN₃ in DMF or DMSO for azido introduction, various nucleophiles for further substitution.

Major Products:

Oxidation: Formation of 3-azido-4-fluorobenzaldehyde or 3-azido-4-fluorobenzoic acid.

Reduction: Formation of 3-amino-4-fluorophenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Azido-4-fluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Azido-4-fluorophenyl)methanol depends on its specific application. In bioorthogonal chemistry, the azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form stable triazole linkages with alkynes. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with their natural functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of (3-Azido-4-fluorophenyl)methanol can be contextualized through comparisons with structurally related compounds, focusing on substituent effects and biological or chemical behaviors. Below is an analysis based on recent findings:

Functional Group Influence

- Azide vs. Amino Groups: Replacing the azide with an amino group, as in (3-Amino-4-fluorophenyl)methanol, reduces reactivity in click chemistry but may enhance hydrogen-bonding interactions. For instance, amino-substituted analogs like (3-Amino-4-methoxyphenyl)methanol exhibit distinct biological activities due to their hydrogen-bonding capacity .

- Fluorine Position and Substituents: The para-fluorine in (3-Azido-4-fluorophenyl)methanol contrasts with compounds like (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol, where fluorine and methoxy groups on a thiophene ring alter electronic properties and reaction pathways . Fluorine’s electron-withdrawing effect enhances metabolic stability and binding selectivity in many analogs, as seen in (4-Fluorophenyl)methanol, which shows higher selectivity but lower potency than ethyl-substituted derivatives .

- Alkyl vs. Azide Substituents: The ethyl group in (3-Ethyl-4-fluorophenyl)methanol increases lipophilicity and antimicrobial activity compared to methyl or unsubstituted analogs . In contrast, the azide group in the target compound may prioritize reactivity (e.g., cycloaddition) over direct bioactivity.

Data Table: Key Comparisons

| Compound Name | Substituents (Position) | Key Functional Groups | Notable Properties/Activities | Reference |

|---|---|---|---|---|

| (3-Azido-4-fluorophenyl)methanol | Azide (C3), F (C4) | -N₃, -F, -CH₂OH | High reactivity for click chemistry | N/A |

| (3-Ethyl-4-fluorophenyl)methanol | Ethyl (C3), F (C4) | -C₂H₅, -F, -CH₂OH | Antimicrobial activity; lipophilic | |

| (3-Amino-4-methoxyphenyl)methanol | -NH₂ (C3), -OCH₃ (C4) | -NH₂, -OCH₃, -CH₂OH | Enhanced hydrogen-bonding capacity | |

| (4-Fluorophenyl)methanol | F (C4) | -F, -CH₂OH | High selectivity; low potency | |

| (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol | -F (C3), -OCH₃ (C4) | -F, -OCH₃ (thiophene ring) | Altered electronic properties |

Research Findings and Uniqueness

- Chemical Reactivity: The azide group distinguishes (3-Azido-4-fluorophenyl)methanol from most fluorinated methanol derivatives, enabling unique applications in bioconjugation and materials science. This contrasts with (3-Chlorophenyl)amino)ethanol, where chlorine’s bulkiness reduces click reactivity .

- Biological Potential: While ethyl- or amino-substituted analogs prioritize antimicrobial or receptor-targeting activities , the azide group may shift the focus toward diagnostic tools or prodrugs requiring in situ activation.

- Stability and Selectivity: Para-fluorine enhances stability against oxidative degradation, a trait shared with (4-Fluorophenyl)methanol, but the azide introduces photolability, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.